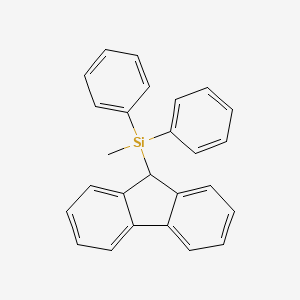

9-(Methyldiphenylsilyl)fluorene

Description

9-(Methyldiphenylsilyl)fluorene is a 9,9-disubstituted fluorene derivative where a methyldiphenylsilyl group replaces the central hydrogen atom at the 9-position of the fluorene core (C₁₃H₁₀). Fluorene derivatives are widely studied due to their planar biphenyl structure and tunable electronic properties, making them valuable in materials science, optoelectronics, and pharmaceuticals . The substitution at the 9-position significantly alters the compound’s thermal stability, electronic behavior, and reactivity.

Properties

IUPAC Name |

9H-fluoren-9-yl-methyl-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22Si/c1-27(20-12-4-2-5-13-20,21-14-6-3-7-15-21)26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)26/h2-19,26H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFWMZKAQQMTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1C2=CC=CC=C2C3=CC=CC=C13)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methyldiphenylsilyl)fluorene typically involves the reaction of fluorene with methyldiphenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where a platinum-based catalyst is used to facilitate the addition of the silane to the fluorene. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps, such as distillation or recrystallization, are necessary to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form silanol derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the silane group to a silane hydride.

Substitution: The compound can participate in substitution reactions where the methyldiphenylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogens, organometallic reagents; conditions vary depending on the specific substitution reaction.

Major Products:

Oxidation: Silanol derivatives.

Reduction: Silane hydrides.

Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

Organic Electronics

The compound has been investigated for its role in organic semiconductors. Its unique photophysical properties make it valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 9-(methyldiphenylsilyl)fluorene into these devices can enhance charge transport and improve overall efficiency.

- Case Study: A study demonstrated that incorporating fluorene derivatives into the active layer of OPVs significantly increased power conversion efficiency by optimizing charge carrier mobility and reducing recombination losses .

Polymer Chemistry

This compound serves as a building block for synthesizing high-performance polymers. Its ability to form stable bonds with other monomers allows for the creation of copolymers with tailored properties, such as thermal stability and mechanical strength.

- Case Study: Research on polyimides derived from fluorene compounds indicated that these materials exhibit exceptional thermal stability (up to 530 °C) and are suitable for applications in aerospace and electronics .

| Property | Value |

|---|---|

| Thermal Stability | Up to 530 °C |

| Mechanical Strength | High |

| Solubility | Soluble in organic solvents |

Mechanochromic Materials

The compound has been explored for use in mechanochromic materials, which change color upon mechanical stress. This application is particularly relevant in developing stress-responsive sensors and smart materials.

- Case Study: The synthesis of bis(9-methylphenyl-9-fluorenyl) peroxide (BMPF), a derivative of fluorene, showcased its potential as a mechanophore that exhibits color changes under mechanical stimuli, indicating stress levels .

Photonic Applications

Due to its optical properties, this compound is also being studied for applications in photonics. Its ability to emit light efficiently makes it a candidate for use in lasers and optical devices.

Mechanism of Action

The mechanism by which 9-(Methyldiphenylsilyl)fluorene exerts its effects is primarily related to its ability to interact with various molecular targets through its silane group. The compound can form stable complexes with metal ions, which can be exploited in catalysis and sensing applications. Additionally, its fluorescent properties make it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation.

Comparison with Similar Compounds

Silicon-Substituted Fluorenes (Silafluorenes)

Silafluorenes, where silicon replaces the central carbon at the 9-position, exhibit distinct properties due to silicon’s larger atomic size and lower electronegativity. Key examples include:

- 9,9-Dimethyl-9-silafluorene : Synthesized via reaction of 2,2′-dilithio biphenylene with dichlorodimethylsilane, this compound serves as a precursor for redox-switchable Lewis acids. Its silicon center enhances thermal stability compared to carbon analogs .

- 9-Chloro-9-methyl-9-silafluorene : With a reactive chlorine substituent (C₁₃H₁₁ClSi, molar mass 230.76), this derivative is used as a chemical intermediate. The chloro group enables further functionalization, contrasting with the inert methyldiphenylsilyl group .

Key Differences :

- The methyldiphenylsilyl group in 9-(Methyldiphenylsilyl)fluorene introduces steric bulk and electronic effects distinct from smaller silafluorenes. This bulkiness may improve morphological stability in polymers or thin-film applications.

Aryl- vs. Alkyl-Substituted Fluorenes

9,9-Disubstituted fluorenes with aryl or alkyl groups are benchmark materials in optoelectronics:

- 9-Arylfluorenes : Aryl groups (e.g., phenyl) provide superior thermal and oxidative stability compared to alkyl substituents. For example, 9-phenylfluorene derivatives resist photochemical cleavage, making them ideal for organic light-emitting diodes (OLEDs) .

- 9-Alkylfluorenes : While easier to synthesize (e.g., via alkylation), alkyl-substituted derivatives like 9,9-dialkylfluorenes are prone to degradation under UV light or electrooxidation, limiting their long-term applications .

Comparison with this compound :

The methyldiphenylsilyl group combines the stability of aryl substituents with silicon’s electronic effects. This hybrid structure may offer a balance between synthetic feasibility (akin to alkylation) and enhanced stability (similar to arylation).

Data Tables

Table 1: Comparison of Key 9-Substituted Fluorenes

*Hypothetical data inferred from related compounds.

Table 2: Electronic and Physical Properties

Research Findings and Trends

- Synthesis Challenges : Aryl and silicon-substituted fluorenes require multi-step syntheses or specialized catalysts (e.g., palladium for 9-arylfluorenes ), whereas alkyl derivatives are more straightforward. The methyldiphenylsilyl group’s synthesis might involve silylation agents like Ph₂MeSiCl, though direct evidence is lacking.

- Thermal Stability : Silicon and aryl substituents outperform alkyl groups, with 9-arylfluorenes stable up to 300°C in polymer matrices .

- Emerging Applications: Silafluorenes are gaining traction in redox-switchable materials , while carbamoyl-oxymino derivatives highlight fluorene’s versatility in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-(Methyldiphenylsilyl)fluorene, and how can reaction efficiency be optimized?

- Methodology : Synthesis of fluorene derivatives often involves functionalization at the 9-position. For analogous compounds like 9,9-bis(4-aminophenyl)fluorene, nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) are common. Optimize reaction efficiency by controlling stoichiometry, using catalysts (e.g., palladium for cross-coupling), and selecting solvents with appropriate polarity (e.g., THF or DMF). Reaction progress can be monitored via thin-layer chromatography (TLC) .

- Key Parameters :

- Temperature: 80–120°C for thermal activation.

- Catalyst: Pd(PPh₃)₄ or CuI for coupling reactions.

- Purification: Column chromatography with silica gel .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- GC-MS : For volatile derivatives, GC-MS can identify impurities and confirm molecular weight (e.g., used for 9,9-bis(methoxymethyl)fluorene) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., fluorene derivatives in used ¹H NMR for structural confirmation).

- XRD : Single-crystal X-ray diffraction provides definitive structural data, as demonstrated for 3,900-Bi(9H-fluorene) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Storage Protocol :

- Temperature: 2–8°C in airtight containers to prevent oxidation or hydrolysis .

- Solvent: Store in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for long-term stability .

- Light Sensitivity: Protect from UV light using amber vials .

Advanced Research Questions

Q. How do substituents on the fluorene core influence the electronic properties of this compound derivatives?

- Substituent Effects :

- Electron-withdrawing groups (e.g., bromo in 9-(3-bromophenyl)fluorene) increase electron affinity, enhancing charge transport in OLEDs .

- Electron-donating groups (e.g., methoxy in 9-(p-methoxyphenyl)fluorene) raise HOMO levels, improving hole injection .

- Experimental Validation : Cyclic voltammetry (CV) and UV-vis spectroscopy to measure redox potentials and band gaps .

Q. What computational approaches are most reliable for predicting the thermodynamic properties of this compound?

- Theoretical Methods :

- DLPNO-CCSD(T1)/CBS : High-level calculations for enthalpy of formation, as validated for fluorene derivatives .

- DFT : B3LYP/6-311+G(d,p) for optimizing geometry and calculating frontier molecular orbitals .

Q. What strategies can resolve discrepancies between experimental and theoretical data in thermochemical analysis?

- Case Study : For fluorene, a 9 kJ mol⁻¹ discrepancy between experimental and theoretical ΔHf was resolved by re-evaluating experimental combustion calorimetry and improving basis-set completeness in calculations .

- Recommendations :

- Use multiple computational methods (e.g., G3(MP2) and DLPNO-CCSD(T1)).

- Validate with high-purity samples and replicate experiments .

Q. What are the emerging applications of this compound derivatives in advanced material science?

- Applications :

- OLEDs : Derivatives like 9-(3-bromophenyl)-9-phenylfluorene serve as emissive layer precursors .

- Polymers : Fluorene-containing bismaleimide resins exhibit high thermal stability (Td > 400°C) for aerospace materials .

- Photovoltaics : Fluorene-based diamines improve efficiency in dye-sensitized solar cells (DSSCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.